3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains both chlorine and trifluoromethyl substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine typically involves the use of pyridine derivatives as starting materials. One common method involves the chlorination of 2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate or cesium carbonate are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving pyridine-containing compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the pyridin-4-yl group, which can affect its reactivity and applications.
3-Bromo-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine: Similar but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-chloro-2-pyridin-4-yl-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-9-5-8(11(13,14)15)6-17-10(9)7-1-3-16-4-2-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEOPRBJOZQNQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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